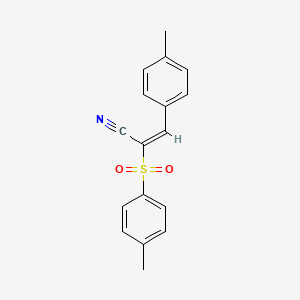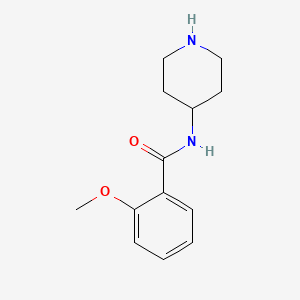
1-(6-Methylpyrimidin-4-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylpyrimidin-4-yl)azepane, also known as MPZA, is a compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of azepane derivatives, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(6-Methylpyrimidin-4-yl)azepane is not fully understood. However, it is believed to act on the GABAergic and serotonergic systems in the brain. 1-(6-Methylpyrimidin-4-yl)azepane has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anticonvulsant, antidepressant, and anxiolytic activities.
Biochemical and Physiological Effects:
1-(6-Methylpyrimidin-4-yl)azepane has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anticonvulsant, antidepressant, and anxiolytic activities. 1-(6-Methylpyrimidin-4-yl)azepane has also been shown to exhibit antioxidant activity, which may contribute to its potential as a treatment for neurodegenerative disorders. In addition, 1-(6-Methylpyrimidin-4-yl)azepane has been shown to exhibit anticancer activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(6-Methylpyrimidin-4-yl)azepane in lab experiments is its wide range of biological activities. 1-(6-Methylpyrimidin-4-yl)azepane has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, antioxidant, and anticancer activities, making it a versatile compound for research. However, one limitation of using 1-(6-Methylpyrimidin-4-yl)azepane in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 1-(6-Methylpyrimidin-4-yl)azepane. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of 1-(6-Methylpyrimidin-4-yl)azepane in animal models of these diseases. Another area of interest is its anticancer activity. Future studies could focus on the development of 1-(6-Methylpyrimidin-4-yl)azepane derivatives with improved anticancer activity. Finally, the mechanism of action of 1-(6-Methylpyrimidin-4-yl)azepane is not fully understood, and further studies are needed to elucidate its molecular targets in the brain.
Métodos De Síntesis
The synthesis of 1-(6-Methylpyrimidin-4-yl)azepane involves the reaction of 6-methylpyrimidine-4-carbaldehyde with 1,6-diaminohexane in the presence of a suitable catalyst. This reaction results in the formation of 1-(6-Methylpyrimidin-4-yl)azepane as a white crystalline powder. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(6-Methylpyrimidin-4-yl)azepane has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic activities in animal models. In addition, 1-(6-Methylpyrimidin-4-yl)azepane has been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 1-(6-Methylpyrimidin-4-yl)azepane has also been shown to exhibit anticancer activity in vitro.
Propiedades
IUPAC Name |
1-(6-methylpyrimidin-4-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-8-11(13-9-12-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQNRSJJJIDBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyrimidin-4-yl)azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)
![3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460158.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)



![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)

![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)

![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)

